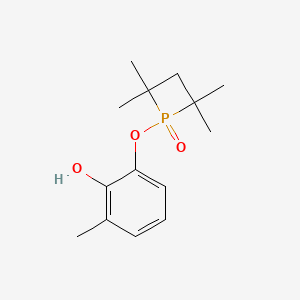
1-(2-Hydroxy-3-methylphenoxy)-2,2,4,4-tetramethyl-1lambda~5~-phosphetan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxy-3-methylphenoxy)-2,2,4,4-tetramethyl-1lambda~5~-phosphetan-1-one is an organophosphorus compound characterized by its unique structure, which includes a phosphetane ring and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-3-methylphenoxy)-2,2,4,4-tetramethyl-1lambda~5~-phosphetan-1-one typically involves the reaction of 2-hydroxy-3-methylphenol with a tetramethylphosphetane precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the phenoxy linkage .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxy-3-methylphenoxy)-2,2,4,4-tetramethyl-1lambda~5~-phosphetan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides or amines are employed under basic conditions.
Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phenoxy derivatives .
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-3-methylphenoxy)-2,2,4,4-tetramethyl-1lambda~5~-phosphetan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, its phenoxy group can interact with cellular membranes, affecting membrane stability and function .
Comparison with Similar Compounds
- 1-(2-Hydroxyphenoxy)-2,2,4,4-tetramethyl-1lambda~5~-phosphetan-1-one
- 1-(3-Methylphenoxy)-2,2,4,4-tetramethyl-1lambda~5~-phosphetan-1-one
- 1-(2-Hydroxy-4-methylphenoxy)-2,2,4,4-tetramethyl-1lambda~5~-phosphetan-1-one
Uniqueness: 1-(2-Hydroxy-3-methylphenoxy)-2,2,4,4-tetramethyl-1lambda~5~-phosphetan-1-one is unique due to the specific positioning of the hydroxy and methyl groups on the phenoxy ring, which can influence its reactivity and interaction with other molecules. This structural uniqueness can result in distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
62451-27-8 |
|---|---|
Molecular Formula |
C14H21O3P |
Molecular Weight |
268.29 g/mol |
IUPAC Name |
2-methyl-6-[(2,2,4,4-tetramethyl-1-oxo-1λ5-phosphetan-1-yl)oxy]phenol |
InChI |
InChI=1S/C14H21O3P/c1-10-7-6-8-11(12(10)15)17-18(16)13(2,3)9-14(18,4)5/h6-8,15H,9H2,1-5H3 |
InChI Key |
GFBFCBZTWAZBCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OP2(=O)C(CC2(C)C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



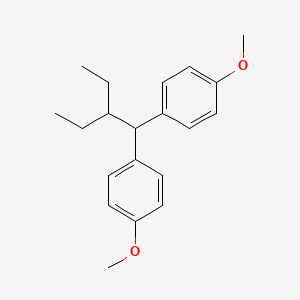
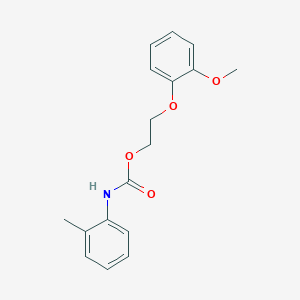
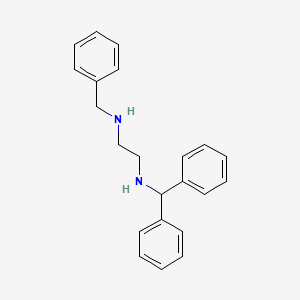
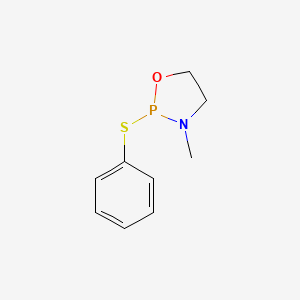
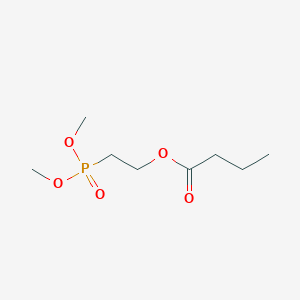
![12-Aminobicyclo[9.3.1]pentadec-11-en-15-one](/img/structure/B14521945.png)
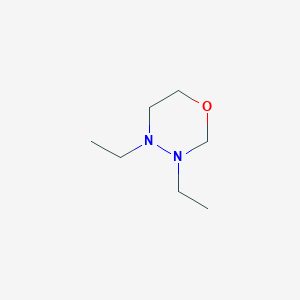

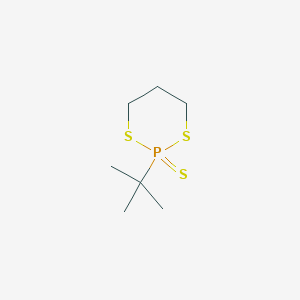
![2-{Bis[4-(dimethylamino)phenyl]methyl}-5-(dibutylamino)benzoic acid](/img/structure/B14521965.png)
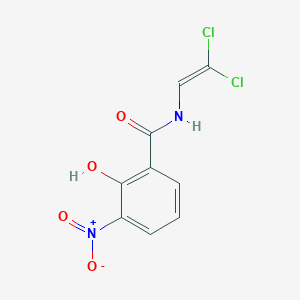
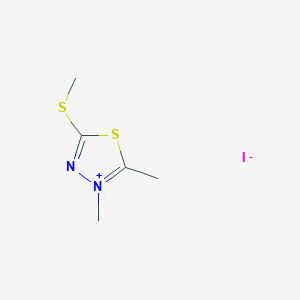
![8,8,11-Trimethyl-4,8lambda~4~-dithia-11-azadispiro[2.1.5~5~.1~3~]undecane](/img/structure/B14522001.png)
